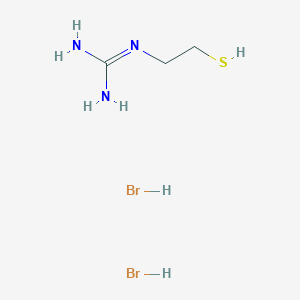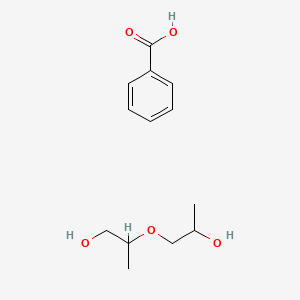
(1-Methoxycycloheptyl)methanamine
Overview
Description
(1-Methoxycycloheptyl)methanamine is a chemical compound with the molecular formula C9H19NO It is characterized by a cycloheptyl ring substituted with a methoxy group and a methanamine group
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a well-known urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Based on its similarity to methenamine, it can be inferred that it might affect the biochemical pathways related to bacterial growth and division, as formaldehyde, the hydrolysis product of methenamine, inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
Pharmacokinetics
For methenamine, it is known that ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Based on its similarity to methenamine, it can be inferred that it might have bacteriostatic activity due to the production of formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with methanol and ammonia under specific conditions. The process begins with the formation of a methoxycycloheptane intermediate, which is then subjected to aminomethylation to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycycloheptyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Various nucleophiles under basic or acidic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, secondary amines, and substituted cycloheptyl derivatives .
Scientific Research Applications
(1-Methoxycycloheptyl)methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1-Methylcyclopropyl)methanamine: This compound has a similar structure but with a cyclopropyl ring instead of a cycloheptyl ring.
Methenamine: Known for its antibacterial properties, methenamine has a different ring structure but shares some functional similarities.
Uniqueness
(1-Methoxycycloheptyl)methanamine is unique due to its larger cycloheptyl ring, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1-methoxycycloheptyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHRTQDYCCCDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301502 | |
| Record name | 1-Methoxycycloheptanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326487-82-5 | |
| Record name | 1-Methoxycycloheptanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326487-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxycycloheptanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3259940.png)
![6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine](/img/structure/B3259947.png)


![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3259978.png)


![5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B3259999.png)





